Methyl 4-(aminomethyl)-2-fluorobenzoate HCl

CAS No.:

Cat. No.: VC13751016

Molecular Formula: C9H11ClFNO2

Molecular Weight: 219.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFNO2 |

|---|---|

| Molecular Weight | 219.64 g/mol |

| IUPAC Name | methyl 4-(aminomethyl)-2-fluorobenzoate;hydrochloride |

| Standard InChI | InChI=1S/C9H10FNO2.ClH/c1-13-9(12)7-3-2-6(5-11)4-8(7)10;/h2-4H,5,11H2,1H3;1H |

| Standard InChI Key | JWPDUPIBRBJMOA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)CN)F.Cl |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)CN)F.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

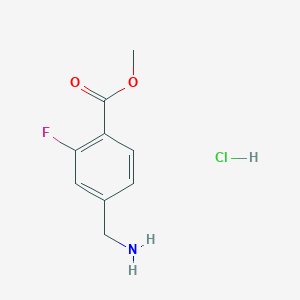

Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride possesses a molecular weight of 219.64 g/mol and an IUPAC name of methyl 4-(aminomethyl)-2-fluorobenzoate; hydrochloride. The compound’s structure (Fig. 1) features a benzoate core substituted with:

-

A fluorine atom at the 2-position, which induces electron-withdrawing effects and enhances metabolic stability.

-

An aminomethyl group (-CH₂NH₂) at the 4-position, providing a site for hydrogen bonding and further functionalization.

-

A methyl ester group at the 1-position, offering hydrolytic stability and facilitating esterase-mediated activation in biological systems .

The hydrochloride salt form improves solubility in polar solvents, a critical factor for pharmaceutical formulations. X-ray crystallography and NMR studies confirm the planar geometry of the aromatic ring, with the fluorine atom creating a dipole moment that influences intermolecular interactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClFNO₂ |

| Molecular Weight | 219.64 g/mol |

| SMILES | COC(=O)C1=C(C=C(C=C1)CN)F.Cl |

| InChI Key | JWPDUPIBRBJMOA-UHFFFAOYSA-N |

| PubChem CID | 66930130 |

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) data reveals distinct signals:

-

A singlet at δ 3.93 ppm (3H) for the methyl ester group.

-

Multiplet resonances between δ 7.33–7.85 ppm (3H) for aromatic protons.

-

A broad singlet at δ 5.12 ppm (2H) for the aminomethyl group, which shifts upon protonation in the hydrochloride form .

Mass spectrometry (EI) shows a parent ion peak at m/z 219.64, with fragmentation patterns consistent with the loss of Cl⁻ and subsequent decomposition of the benzoate backbone.

Synthesis and Industrial Production

Stepwise Synthesis Protocol

The synthesis of methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride typically involves three stages:

-

Esterification of 4-Bromo-2-Fluorobenzoic Acid

A solution of 4-bromo-2-fluorobenzoic acid in tetrahydrofuran (THF) and methanol reacts with (trimethylsilyl)diazomethane at 0°C, yielding methyl 4-bromo-2-fluorobenzoate. This step achieves near-quantitative yields under mild conditions . -

Amination via Catalytic Hydrogenation

The bromine substituent is replaced by an aminomethyl group using palladium or nickel catalysts in a hydrogen atmosphere. Continuous flow reactors optimize this exothermic reaction, minimizing side products . -

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid, precipitating the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .

Table 2: Key Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Esterification | 0–20°C, 1 h, THF/MeOH | 100% |

| Amination | H₂ (1 atm), Pd/C, 25°C, 4 h | 85–90% |

| Salt Formation | HCl (g), EtOH/H₂O, 0°C | 95% |

Industrial-Scale Optimization

Recent patents describe continuous flow processes to improve scalability and safety. For example, tubular reactors with immobilized catalysts reduce reaction times from hours to minutes while maintaining enantiomeric purity >99% .

Pharmaceutical and Chemical Applications

Drug Discovery Intermediate

The compound’s fluorine and aminomethyl groups make it a versatile building block:

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR receptors. The fluorine atom enhances blood-brain barrier penetration in glioblastoma models.

-

Antidepressants: Incorporated into SSRIs (e.g., fluorinated paroxetine analogs) to improve metabolic stability and receptor selectivity .

Materials Science

In polymer chemistry, the aminomethyl group facilitates crosslinking in epoxy resins, while the fluorine atom reduces dielectric constants for high-performance insulating materials.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

| Compound | Key Difference | Bioactivity |

|---|---|---|

| Methyl 4-aminobenzoate | Lacks fluorine and aminomethyl | UV-absorbing properties |

| Methyl 2-fluoro-4-nitrobenzoate | Nitro group instead of amine | Antibacterial precursor |

| 4-(Aminomethyl)benzoic acid | Free carboxylic acid | Chelating agent for metal ions |

The hydrochloride salt form of methyl 4-(aminomethyl)-2-fluorobenzoate offers superior solubility compared to its free base, enabling broader formulation options in injectable therapeutics .

Future Directions and Research Opportunities

Ongoing studies explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume